molecular formula C11H15ClO B13594755 3-(4-Chlorophenyl)-3-methylbutan-1-ol

3-(4-Chlorophenyl)-3-methylbutan-1-ol

Cat. No.: B13594755
M. Wt: 198.69 g/mol
InChI Key: WCHYEQNVUYZMHA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-methylbutan-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-methylbutan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions include:

    Reagents: 4-chlorobenzaldehyde, isobutylmagnesium bromide, water

    Solvent: Anhydrous ether

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-3-methylbutan-2-one, 3-(4-Chlorophenyl)-3-methylbutanoic acid

    Reduction: 3-(4-Chlorophenyl)-3-methylbutane

    Substitution: Various substituted chlorophenyl derivatives

Scientific Research Applications

3-(4-Chlorophenyl)-3-methylbutan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Influencing Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-methylbutan-2-one
  • 3-(4-Chlorophenyl)-3-methylbutanoic acid
  • 3-(4-Chlorophenyl)-3-methylbutane

Uniqueness

3-(4-Chlorophenyl)-3-methylbutan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-methylbutan-1-ol

InChI

InChI=1S/C11H15ClO/c1-11(2,7-8-13)9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3

InChI Key

WCHYEQNVUYZMHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)C1=CC=C(C=C1)Cl

Origin of Product

United States

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